N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-fluorobenzamide
Description
The compound of interest is a heterocyclic molecule featuring a 1,2,4-triazole core substituted with a 3-(trifluoromethyl)phenyl group. A thioether linker (-S-) connects the triazole to a 2-oxoethyl group bearing a benzo[d]thiazol-2-ylamino moiety. The triazole’s methyl group is further functionalized with a 2-fluorobenzamide.
Properties
IUPAC Name |
N-[[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]-2-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18F4N6O2S2/c27-18-9-2-1-8-17(18)23(38)31-13-21-34-35-25(36(21)16-7-5-6-15(12-16)26(28,29)30)39-14-22(37)33-24-32-19-10-3-4-11-20(19)40-24/h1-12H,13-14H2,(H,31,38)(H,32,33,37) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLCZXIRGEZQFFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=NN=C(N2C3=CC=CC(=C3)C(F)(F)F)SCC(=O)NC4=NC5=CC=CC=C5S4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18F4N6O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
586.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-fluorobenzamide is a complex organic compound characterized by its diverse functional groups, including a benzo[d]thiazole moiety and a 1,2,4-triazole ring. These structural features suggest significant potential for biological activity, particularly in medicinal chemistry. This article explores the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula for the compound is , with a molecular weight of 518.61 g/mol. The presence of various functional groups enhances its interaction with biological targets.
Biological Activity Overview
Preliminary studies indicate that this compound exhibits significant biological activity, particularly in antimicrobial and anticancer properties. The triazole and thiazole moieties are known for their contributions to bioactivity against various pathogens and cancer cell lines.
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial properties. The benzo[d]thiazole and triazole rings are known to enhance bioactivity against a range of pathogens. For instance, compounds featuring similar structures have demonstrated effective inhibition of bacterial growth and fungal infections .
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit cytotoxic effects against various cancer cell lines. For example, studies have shown that derivatives of triazoles can inhibit the proliferation of cancer cells effectively . In particular, the incorporation of the benzo[d]thiazole moiety has been linked to enhanced anticancer activity.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Potential effectiveness against bacteria and fungi. | |
| Anticancer | Cytotoxic effects observed in various cancer cell lines. |
Case Study: Cytotoxicity Evaluation
In a study evaluating the cytotoxicity of compounds related to this compound, researchers found that specific derivatives exhibited IC50 values lower than established anticancer drugs like doxorubicin . This suggests strong potential for further development as an anticancer agent.
Molecular Docking Studies
Molecular docking studies have indicated that this compound interacts effectively with key biological targets involved in cancer progression. The binding affinity observed in these studies points towards its potential as a therapeutic agent .
The synthesis of this compound typically involves multi-step synthetic routes. Key steps may include:
- Formation of Intermediate Compounds : Initial reactions involving benzo[d]thiazole derivatives.
- Coupling Reactions : Final coupling with benzamide derivatives under controlled conditions.
Comparison with Similar Compounds
Structural Features and Functional Group Analysis
Table 1: Structural Comparison of Key Compounds
Key Observations :
- Triazole vs. Thiadiazole Cores : The target compound’s 1,2,4-triazole core (common in kinase inhibitors ) contrasts with thiadiazole derivatives (e.g., 8a ), which exhibit distinct electronic properties due to sulfur incorporation.
- Fluorinated Groups : The 3-(trifluoromethyl)phenyl group in the target compound enhances lipophilicity and metabolic stability, similar to the 2,4-difluorophenyl group in compounds 7–9 .
- Thioether Linkers : The thioether (-S-) in the target compound is analogous to sulfur-containing linkers in 8a and 851988-47-1 , which may influence redox activity or metal chelation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
